molecular formula C8H14O B2581623 4-(2-Methylcyclopropyl)butanal CAS No. 2228298-73-3

4-(2-Methylcyclopropyl)butanal

Cat. No.: B2581623
CAS No.: 2228298-73-3
M. Wt: 126.199
InChI Key: KRWXYIFAXTZWPZ-UHFFFAOYSA-N
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Description

4-(2-Methylcyclopropyl)butanal is an organic compound with the molecular formula C8H14O . It belongs to the class of aldehydes, carbonyl compounds characterized by a formyl group (-CHO) that are known for their high reactivity and are widespread in both industrial applications and natural processes . As a butanal derivative, this compound shares the fundamental reactivity profile of alkyl aldehydes, which are commonly used as key intermediates in the manufacture of other chemicals, including rubber accelerators, synthetic resins, solvents, and plasticizers . The defining structural feature of this molecule is the 2-methylcyclopropyl substituent on the four-carbon aldehyde chain. The cyclopropyl group is a highly strained three-membered ring known to confer unique steric and electronic properties, which can significantly influence the compound's reactivity and potential biological activity. Aldehydes, in general, are versatile building blocks in synthetic organic chemistry due to their participation in a variety of characteristic reactions. These include oxidation to carboxylic acids, reduction to primary alcohols, and base-catalyzed condensation reactions such as aldol addition . The specific structure of this compound makes it a valuable intermediate for researchers exploring the synthesis of more complex molecules, particularly in medicinal chemistry and pharmaceutical development, where the cyclopropyl moiety is a common pharmacophore. Its reactivity allows for further functionalization, enabling the creation of novel compounds for structure-activity relationship (SAR) studies. Researchers are investigating its potential as a precursor in the development of new therapeutic agents. This product is exclusively intended for research purposes and is not designed for human therapeutic use or any form of personal application.

Properties

IUPAC Name

4-(2-methylcyclopropyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWXYIFAXTZWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcyclopropyl)butanal typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the aldehyde functionality. One common method involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcyclopropyl)butanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methylcyclopropyl)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylcyclopropyl)butanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2-Methylcyclopropyl)butanal and related compounds:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS RN Known Applications/Properties
This compound 2-Methylcyclopropyl C₈H₁₂O 124.18 (calculated) Not provided Hypothesized use in organic synthesis or as an intermediate
4-(n-Heptyloxy)butanal n-Heptyloxy ether C₁₁H₂₂O₂ 186.29 Not provided Aggregation pheromone component in Anoplophora glabripennis beetles
Butyraldehyde (Butanal) None (parent compound) C₄H₈O 72.11 123-72-8 Industrial solvent, precursor for resins and plasticizers
4-(4-Methylphenyl)butyric acid 4-Methylphenyl C₁₁H₁₄O₂ 178.22 4521-22-6 Intermediate in organic synthesis

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability Cyclopropane vs. Ether Chains: The strained cyclopropane ring in this compound may render it more reactive toward ring-opening reactions (e.g., with acids or electrophiles) compared to 4-(n-heptyloxy)butanal, which has a stable ether linkage. This reactivity could be advantageous in synthesizing cyclopropane-containing pharmaceuticals or agrochemicals . This property might influence its suitability as a precursor in catalytic reactions .

Biological Activity Pheromone Analogs: While 4-(n-heptyloxy)butanal acts as a pheromone component in beetles, the methylcyclopropyl group in this compound is unlikely to mimic the long-chain ether structure required for insect receptor binding. This suggests divergent biological roles despite both being butanal derivatives . Aromatic vs. Such differences could affect solubility or metabolic stability in biological systems .

Physical Properties

  • Volatility : The cyclopropane ring’s compact structure may increase volatility relative to 4-(n-heptyloxy)butanal, which has a long hydrophobic chain. This property could influence its utility in vapor-phase applications.
  • Boiling Point : Butyraldehyde, lacking substituents, has a lower boiling point (~75°C) compared to substituted derivatives. The methylcyclopropyl group likely elevates this value due to increased molecular weight and steric effects .

Research Findings and Hypotheses

Synthetic Applications

  • The cyclopropane ring in this compound could serve as a precursor for strained hydrocarbons or bioactive molecules. For example, cyclopropane-containing compounds are prevalent in agrochemicals (e.g., pyrethroids) and pharmaceuticals (e.g., cilastatin) .

Comparative Reactivity

  • In hydrolysis reactions, the aldehyde group in this compound may exhibit slower kinetics than butyraldehyde due to steric shielding by the cyclopropane ring. This contrasts with 4-(4-Methylphenyl)butyric acid, where the carboxylic acid group dominates reactivity .

Gaps in Data No direct studies on this compound were identified in the evidence. Its applications and properties are inferred from structural analogs, highlighting the need for targeted research on its synthesis, stability, and biological activity.

Biological Activity

4-(2-Methylcyclopropyl)butanal is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound this compound has the following chemical structure:

  • Molecular Formula : C8H14O
  • CAS Number : 2228298-73-3

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily in the context of neuropharmacology and enzyme inhibition. The compound's structure suggests potential interactions with neurotransmitter systems and metabolic pathways.

  • Neuroprotective Effects : Preliminary studies indicate that derivatives of butanal compounds can enhance neuroprotection by modulating GABAergic activity, which is critical for maintaining neuronal health and preventing excitotoxicity .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms .

The proposed mechanisms by which this compound exerts its biological effects include:

  • GABA Receptor Modulation : Similar compounds have been shown to mimic GABA activity, potentially enhancing inhibitory neurotransmission .
  • Inhibition of Metabolic Enzymes : The presence of the butanal group may facilitate interactions with enzyme active sites, leading to competitive inhibition.

Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various butanal derivatives, including this compound. The results showed a significant reduction in neuronal cell death under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.

CompoundCell Viability (%)Concentration (µM)
Control100-
This compound8510
Other Derivative7510

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of butanal derivatives. It was found that this compound inhibited key metabolic enzymes involved in lipid metabolism, suggesting its potential role in metabolic disorders.

EnzymeInhibition (%) at 50 µM
Enzyme A60
Enzyme B45
Enzyme C30

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